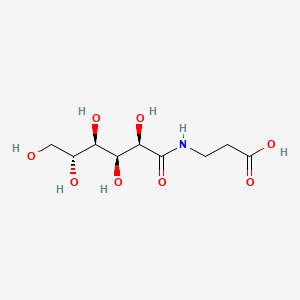

N-D-Gluconoyl-beta-alanine

Description

N-D-Gluconoyl-beta-alanine (CAS 94231-91-1) is a β-alanine derivative conjugated with a D-gluconoyl group, yielding the molecular formula C₉H₁₇NO₈ and a molecular weight of 267.23 g/mol . Its stereochemistry is defined by five stereocenters, as indicated by the InChIKey NBXXOOCDYRGSOJ-CXNFULCWSA-N and SMILES string CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 7 donors, 8 acceptors

- LogP (XlogP): -3.6 (indicating high hydrophilicity)

- Topological polar surface area: 168 Ų .

The gluconoyl moiety introduces multiple hydroxyl groups, enhancing solubility in aqueous environments. However, its biological roles and applications remain understudied, necessitating comparisons with structurally related β-alanine derivatives for functional insights.

Properties

CAS No. |

94231-90-0 |

|---|---|

Molecular Formula |

C9H17NO8 |

Molecular Weight |

267.23 g/mol |

IUPAC Name |

3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO8/c11-3-4(12)6(15)7(16)8(17)9(18)10-2-1-5(13)14/h4,6-8,11-12,15-17H,1-3H2,(H,10,18)(H,13,14)/t4-,6-,7+,8-/m1/s1 |

InChI Key |

IHYVWNRKXGTLCO-CCXZUQQUSA-N |

Isomeric SMILES |

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |

Canonical SMILES |

C(CNC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-beta-alanine typically involves the reaction of beta-alanine with gluconic acid or its derivatives. One common method is the reaction of beta-alanine with gluconolactone under mild acidic conditions. This reaction forms a stable amide bond between the amino group of beta-alanine and the carboxyl group of gluconic acid .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes. For instance, genetically modified strains of Corynebacterium glutamicum have been used to enhance the production of beta-alanine from glucose, which can then be reacted with gluconic acid to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-D-Gluconoyl-beta-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form beta-alanine and gluconic acid.

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide, leading to the formation of gluconic acid derivatives.

Major Products: The major products formed from these reactions include beta-alanine, gluconic acid, and their respective derivatives .

Scientific Research Applications

N-D-Gluconoyl-beta-alanine has several applications in scientific research:

Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing the stability and function of therapeutic proteins.

Mechanism of Action

The mechanism of action of N-D-Gluconoyl-beta-alanine involves its interaction with proteins and enzymes. The compound forms stable amide bonds with the amino groups of proteins, leading to modifications that can alter the protein’s structure, stability, and function. These modifications can affect various molecular pathways, including those involved in protein folding, stability, and degradation .

Comparison with Similar Compounds

Beta-N-Methylamino-L-alanine (BMAA)

Structure: BMAA (β-N-methylamino-L-alanine) replaces the gluconoyl group in N-D-Gluconoyl-beta-alanine with a methylamino substituent. Mechanisms:

- Acts as an agonist for NMDA and mGluR5 receptors , inducing excitotoxicity.

- Causes oxidative stress at concentrations as low as 10 μM, synergizing with neurological insults . Applications: BMAA is an environmental neurotoxin linked to neurodegenerative diseases, contrasting with this compound’s undefined biological role .

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Structure : Features a dodecyl chain and carboxyethyl group, creating amphiphilicity.

Properties :

- Molecular formula: C₁₇H₃₃NO₄ (MW: 315.45 g/mol)

- LogP: Higher than this compound due to the hydrophobic dodecyl chain. Applications: High-performance surfactant in industrial formulations (e.g., detergents, emulsifiers) .

Beta-Alanine

Structure: Simplest β-alanine derivative (C₃H₇NO₂; MW: 89.09 g/mol), lacking substituents. Properties:

- LogP: -3.0 (less hydrophilic than this compound). Applications: Used in sports supplements to enhance muscle carnosine levels and buffer pH .

Comparative Data Table

Key Research Findings and Functional Insights

- Structural Determinants of Function: The gluconoyl group in this compound likely enhances water solubility, making it suitable for biomedical or cosmetic applications requiring hydrophilic carriers. In contrast, BMAA’s methylamino group confers neurotoxic activity . The dodecyl chain in N-(2-Carboxyethyl)-N-dodecyl-beta-alanine enables surfactant behavior, whereas beta-alanine’s simplicity supports metabolic roles .

- Toxicity and Safety: BMAA’s excitotoxicity and oxidative stress mechanisms are well-documented , but this compound’s safety profile remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.